molecular formula C19H15NO B14410520 3-methoxy-7-methylbenzo[c]acridine CAS No. 83876-56-6

3-methoxy-7-methylbenzo[c]acridine

Cat. No.: B14410520
CAS No.: 83876-56-6
M. Wt: 273.3 g/mol
InChI Key: CPNADSMZXRXTRT-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Aza-heterocycles and Benzo[c]acridine Scaffolds in Scientific Inquiry

Polycyclic aromatic aza-heterocycles are a class of organic compounds that contain two or more fused aromatic rings, with at least one carbon atom in the aromatic system replaced by a nitrogen atom. This nitrogen heteroatom significantly influences the electronic properties and biological activity of the molecule. optica.org These compounds are of great interest in materials science and medicinal chemistry. nih.gov

The benzo[c]acridine scaffold is a prominent member of this family, characterized by a specific angular fusion of four aromatic rings. sigmaaldrich.com Research has shown that the metabolism of benzo[c]acridine in biological systems can lead to the formation of various metabolites, including epoxides and dihydrodiols. nih.gov The acridine (B1665455) scaffold, in general, has been explored for various therapeutic applications, including the development of multi-target kinase inhibitors for cancer treatment. nih.gov

Significance of Methoxy (B1213986) and Methyl Substitutions on the Benzo[c]acridine Core in Research Contexts

The presence and position of substituent groups like methoxy and methyl on the benzo[c]acridine core can dramatically alter its chemical and biological properties. nih.gov Methyl substitution, for instance, has been studied in relation to the carcinogenic activity of benz[c]acridines. nih.gov The metabolism of the related compound 7-methylbenz[c]acridine has been shown to produce metabolites at the methyl group and other positions on the aromatic rings. nih.gov

Methoxy groups, being electron-donating, can influence the electron density distribution within the aromatic system, which in turn can affect the molecule's reactivity and interactions with biological targets. The position of the methoxy group is critical; for example, studies on other heterocyclic systems have shown that a methoxy substituent at different positions can lead to significant shifts in the molecule's emission spectra. diva-portal.org In the context of drug design, methoxy groups have been incorporated into acronycine analogues, a class of compounds with a related acridine structure, to enhance their cytotoxic and antitumor activities. nih.gov

Scope and Research Trajectories Pertaining to 3-Methoxy-7-methylbenzo[c]acridine

Research specifically involving this compound has often been in the context of structure-activity relationship studies to understand how modifications to the benzo[c]acridine skeleton affect its biological properties. One notable study reported the synthesis and investigation of the carcinogenic activity of this compound. nih.gov In this research, this compound was identified as a weak carcinogen in mice. nih.gov This finding is significant as it contributes to the broader understanding of how specific substitutions on the benzo[c]acridine ring system modulate its carcinogenic potential.

Further research into this and related compounds could explore their potential as fluorescent probes, given that polycyclic aromatic aza-heterocycles often exhibit interesting photophysical properties. optica.org Additionally, the synthesis of derivatives with varied substitution patterns remains an active area of investigation to develop novel compounds with tailored biological activities. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83876-56-6

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

3-methoxy-7-methylbenzo[c]acridine

InChI

InChI=1S/C19H15NO/c1-12-15-5-3-4-6-18(15)20-19-16(12)9-7-13-11-14(21-2)8-10-17(13)19/h3-11H,1-2H3

InChI Key

CPNADSMZXRXTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=NC4=CC=CC=C14)C=CC(=C3)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 7 Methylbenzo C Acridine

Targeted Synthesis of 3-Methoxy-7-methylbenzo[c]acridine and Analogues

The construction of the this compound framework relies on established and modern synthetic methodologies for forming the core acridine (B1665455) structure, followed by or incorporating the introduction of the requisite substituents.

Classical and Contemporary Synthetic Routes to Benzo[c]acridine Systems

The synthesis of the benzo[c]acridine core has been approached through various methods, ranging from classical condensation reactions to modern catalyzed cross-couplings.

Classical Routes:

Bernthsen Acridine Synthesis: This is a foundational method for producing 9-substituted acridines by condensing a diarylamine with a carboxylic acid (or its anhydride) in the presence of a dehydrating agent like zinc chloride at high temperatures (200–270 °C). wikipedia.orgpharmaguideline.com To synthesize a benzo[c]acridine, an appropriately substituted N-arylnaphthylamine would be the key precursor. The reaction time is typically long, often requiring 24 hours. wikipedia.org While robust, the harsh conditions can limit its applicability with sensitive functional groups. wikipedia.org

Ullmann Acridine Synthesis: This method involves the intramolecular cyclization of N-(2-carboxyphenyl)anthranilic acid derivatives. A related approach, the Jourdan-Ullmann reaction, constructs the diarylamine precursor via a copper-catalyzed coupling of an aniline (B41778) with an o-halobenzoic acid, which can then be cyclized. scribd.com These methods are particularly useful for creating acridone (B373769) precursors, which can be subsequently converted to the acridine skeleton. pharmaguideline.com

Contemporary Routes:

Palladium-Catalyzed Domino Synthesis: Modern approaches have focused on improving efficiency and substrate scope. One such method is the palladium-catalyzed domino synthesis for preparing benzo[kl]acridines from dihalonaphthalenes and diphenylamines. rsc.org This one-pot process combines amination with C-H activation, achieving yields up to 95%. rsc.org

Friedlander Annulation: The Friedlander synthesis and its variations provide a powerful tool for constructing quinoline (B57606) and acridine systems. The reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group under acid or base catalysis can yield the acridine core. For instance, treating a salt of anthranilic acid with 2-cyclohexenone at 120 °C can produce 9-methylacridine. nih.gov

Strategies for the Introduction and Modification of Methoxy (B1213986) and Methyl Substituents

The specific placement of the methoxy and methyl groups on the benzo[c]acridine framework is critical and can be achieved by using pre-functionalized starting materials or by modifying the core structure.

Use of Substituted Precursors: The most straightforward strategy involves incorporating the methoxy and methyl groups into the initial building blocks. For a multicomponent synthesis of a benzo[c]acridine derivative, a substituted aromatic aldehyde carrying a methoxy group could be employed. scielo.org.mxresearchgate.net For example, in a three-component reaction, 4-methoxybenzaldehyde (B44291) can be reacted with 1-naphthylamine (B1663977) and dimedone to yield a methoxy-substituted tetrahydrobenzo[c]acridinone. researchgate.net To achieve the 3-methoxy-7-methyl substitution pattern, one would theoretically start with a methoxy-substituted aniline or naphthylamine and a methyl-substituted counterpart in a classical synthesis.

Functional Group Installation and Interconversion: The methoxy group is a prevalent substituent in many bioactive molecules and approved drugs, valued for its ability to influence binding affinity, physicochemical properties, and metabolic parameters. nih.gov It can be introduced via nucleophilic substitution of a corresponding halide or by O-methylation of a hydroxyl group. For instance, a novel synthesis of the drug Gefitinib, which features a quinazoline (B50416) core, starts from methyl 3-hydroxy-4-methoxybenzoate, where the hydroxyl group is alkylated in a subsequent step. mdpi.com This highlights a common strategy of installing a methoxy group from a phenol (B47542) precursor. Methyl groups can be introduced via Friedel-Crafts alkylation or through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Kumada coupling) using an appropriate organometallic reagent and a halo-acridine.

One-Pot and Multicomponent Reaction Approaches for Benzo[c]acridine Derivatives

Multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their efficiency, atom economy, and ability to rapidly generate molecular complexity. scielo.org.mx Several one-pot methods for synthesizing benzo[c]acridine derivatives have been developed.

A widely used approach is the three-component condensation of an aromatic aldehyde, a naphthylamine (such as 1-naphthylamine), and a cyclic 1,3-dicarbonyl compound like dimedone. scielo.org.mxredalyc.org This reaction can be catalyzed by various agents and conditions:

Heterogeneous Catalysts: Sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H) has been used as a highly active and reusable nanoporous acid catalyst under solvent-free conditions, affording excellent yields in short reaction times (2-13 minutes). scielo.org.mxresearchgate.net

Alternative Conditions: Other reported conditions include the use of triethylbenzylammonium chloride (TEBAC) in water, ionic liquids, microwave irradiation, and ultrasound irradiation. scielo.org.mxredalyc.org

These methods are attractive because they tolerate a wide range of functional groups on the aldehyde component, including methoxy, methyl, nitro, and halide groups, allowing for the synthesis of a diverse library of substituted benzo[c]acridines. scielo.org.mx

Catalyst/ConditionStarting MaterialsProduct TypeKey Advantages
SBA-Pr-SO3H (solvent-free)Aromatic aldehyde, 1-Naphthylamine, DimedoneTetrahydrobenzo[c]acridin-8-oneHigh yields, short reaction times, reusable catalyst, green chemistry. scielo.org.mx
p-Toluenesulphonic acid2-Hydroxynaphthalene-1,4-dione, Aromatic aldehyde, Aromatic amine7-Arylbenzo[c]acridine-5,6-dioneNovel nucleus, environmentally benign catalyst. rsc.org
Microwave IrradiationAromatic aldehyde, 1-Naphthylamine, DimedoneTetrahydrobenzo[c]acridin-8-oneRapid heating, reduced reaction times. redalyc.org
Ultrasound IrradiationAromatic aldehyde, 1-Naphthylamine, DimedoneTetrahydrobenzo[c]acridin-8-oneEnhanced reaction rates through cavitation. redalyc.org

Chemical Reactivity and Derivatization Strategies

The benzo[c]acridine core is a robust aromatic system, but it undergoes a variety of chemical transformations, allowing for further diversification.

Functional Group Interconversions on the Benzo[c]acridine Framework

Functional group interconversions (FGIs) are essential for late-stage diversification of complex molecules. rsc.org On the benzo[c]acridine skeleton, substituents can be modified to access new analogues.

Electrophilic Substitution: The electron-rich rings of the acridine system are susceptible to electrophilic attack. Electrophiles preferably attack the 2- or 7-positions of the parent acridine. pharmaguideline.com

Nucleophilic Substitution: The 9-position of the acridine ring is electron-deficient and thus a prime site for nucleophilic attack, especially on quaternary acridinium (B8443388) salts. pharmaguideline.com This allows for the introduction of various nucleophiles.

Oxidation and Reduction: The acridine nitrogen can be oxidized to an N-oxide, and the aromatic rings can be oxidized under strong conditions. For example, oxidation of acridine with dichromate yields acridone. pharmaguideline.com Conversely, the rings can be selectively reduced. Catalytic hydrogenation can reduce the benzene (B151609) rings, while reduction with zinc and hydrochloric acid selectively reduces the central pyridine (B92270) ring to give a 9,10-dihydroacridine. pharmaguideline.com

Conversion of Substituents: A methoxy group can be cleaved to a hydroxyl group, which can then serve as a handle for further reactions. A methyl group can be oxidized to a carboxylic acid or halogenated to provide a reactive benzylic halide for subsequent nucleophilic substitution.

Photochemical Transformations and Reactions of Related Acridine Systems

The photochemistry of acridines is a well-studied area, with the planar aromatic system readily absorbing UV light to enter an excited state, enabling unique transformations.

Photoreduction and Alkylation: Acridine can undergo photoreduction in the presence of a hydrogen donor. In a notable reaction, acridine combines with n-pentanoic acid under UV light to form 9-n-butylacridine via a decarboxylative alkylation process. pharmaguideline.comnih.gov

Dual Catalytic Systems: Visible-light-driven acridine photocatalysis has been developed for direct decarboxylative radical generation from carboxylic acids. nih.gov This has been interfaced with copper catalysis to achieve dual catalytic decarboxylative conjugate additions, showcasing a modern application of acridine's photochemical properties in C-C bond formation. nih.gov

Phototransformation on Surfaces: When adsorbed on particulate matter, acridine undergoes phototransformation. A major product is acridone, which can then tautomerize to 9-hydroxyacridine. ontosight.ai The rate and pathway of photodegradation are influenced by the surface's acidity and composition. ontosight.ai

Generation of Reactive Oxygen Species: Acridine-functionalized materials can act as photocatalysts. Upon light irradiation, they can reach an excited state and serve as catalytic sites to convert molecular oxygen (O2) into superoxide (B77818) radicals (•O2−), which are potent oxidizing agents. ontosight.ai

Green Chemistry Approaches in Benzo[c]acridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzo[c]acridines, to minimize environmental impact and enhance sustainability. researchgate.net These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Several green synthetic methods have been reported for benzo[c]acridine derivatives, which could be adapted for the synthesis of this compound. scielo.org.mxredalyc.org These include:

Solvent-free reactions: Conducting reactions in the absence of a solvent reduces waste and simplifies product purification. scielo.org.mxresearchgate.net

Use of water as a solvent: Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive medium for organic synthesis.

Heterogeneous catalysis: The use of solid acid catalysts, such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), offers advantages like easy separation from the reaction mixture and reusability. scielo.org.mxresearchgate.netresearchgate.net

Microwave and ultrasound irradiation: These non-conventional energy sources can significantly reduce reaction times and improve yields.

A notable example is the one-pot synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives using SBA-Pr-SO3H as a nanoporous heterogeneous acid catalyst under solvent-free conditions. scielo.org.mxresearchgate.net This method demonstrates high efficiency and the ability to tolerate a variety of functional groups, including methoxy and methyl groups, suggesting its potential applicability for the synthesis of precursors to this compound. scielo.org.mxredalyc.org The catalyst can be recovered and reused multiple times without a significant loss of activity, further enhancing the green credentials of the process.

The proposed mechanism for this three-component reaction involves an initial Knoevenagel condensation between an aldehyde and dimedone, followed by a Michael-type addition of 1-naphthylamine, and subsequent cyclization and dehydration to form the tetrahydrobenzo[c]acridine core. scielo.org.mxresearchgate.net

Table 1: Comparison of Catalysts for the Synthesis of a Benzo[c]acridine Derivative

CatalystReaction Time (min)Yield (%)
SBA-Pr-SO3H596
p-TSA6085
H2SO412070

Data adapted from a study on the synthesis of 7-(4-chlorophenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one. scielo.org.mx

Table 2: Synthesis of Various Benzo[c]acridine Derivatives Using SBA-Pr-SO3H

Aldehyde SubstituentReaction Time (min)Yield (%)
4-Cl596
3-NO2290
4-CH3888
4-OCH3284

Data illustrates the versatility of the SBA-Pr-SO3H catalyst for different substituted aldehydes in the synthesis of tetrahydrobenzo[c]acridine derivatives. scielo.org.mxredalyc.org

Chemical Transformations

Detailed studies on the chemical transformations of this compound are scarce. However, the reactivity of the benzo[c]acridine nucleus and its substituents can be predicted based on the general principles of aromatic chemistry and the known reactions of related heterocyclic systems.

The presence of the methoxy and methyl groups offers potential sites for chemical modification. The methoxy group, being an electron-donating group, can activate the aromatic ring towards electrophilic substitution reactions. It could also be a target for ether cleavage to yield the corresponding hydroxy derivative, which can then be further functionalized. The methyl group could potentially undergo oxidation to an aldehyde or carboxylic acid, or be involved in condensation reactions.

Advanced Spectroscopic Characterization and Analytical Research Techniques for 3 Methoxy 7 Methylbenzo C Acridine

High-Resolution Structural Elucidation Methodologies

The precise three-dimensional structure and connectivity of 3-methoxy-7-methylbenzo[c]acridine are determined using a combination of powerful spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of this compound in solution. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the exact connectivity of atoms and the spatial arrangement of the substituents can be established. nih.govnih.govresearchgate.netresearchgate.net

In the ¹H NMR spectrum, the aromatic protons of the benzo[c]acridine core resonate in a characteristic downfield region, typically between 7.0 and 9.5 ppm. scielo.org.mx The specific chemical shifts are influenced by the electronic effects of the methoxy (B1213986) and methyl groups. The protons of the methyl group (at position 7) would appear as a sharp singlet further upfield, while the methoxy protons (at position 3) would also present as a singlet. Two-dimensional NMR techniques, such as NOESY, can reveal through-space interactions between protons, providing crucial data for conformational analysis, for instance, the orientation of the substituent groups relative to the planar acridine (B1665455) ring system. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The carbon atoms of the aromatic rings appear in the range of 110-150 ppm, with quaternary carbons often showing distinct chemical shifts. The methyl and methoxy carbons would have characteristic signals in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Technique Predicted Chemical Shift (ppm)
Aromatic Protons¹H NMR7.0 - 9.5
Methoxy Protons (-OCH₃)¹H NMR3.8 - 4.1
Methyl Protons (-CH₃)¹H NMR2.5 - 2.8
Aromatic Carbons¹³C NMR110 - 150
Methoxy Carbon (-OCH₃)¹³C NMR55 - 60
Methyl Carbon (-CH₃)¹³C NMR20 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the exact molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. scielo.org.mx The monoisotopic mass of this compound is 273.1154 g/mol . High-resolution mass spectrometry can confirm this mass with high precision, thus verifying the elemental composition (C₁₉H₁₅NO).

Electron Ionization (EI) mass spectrometry of the parent compound, benz[c]acridine (B1195844), shows a prominent molecular ion peak (M⁺) due to the stability of the aromatic system. nist.gov For this compound, the molecular ion peak would be observed at m/z 273. Subsequent fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation at m/z 258, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 230. Another potential fragmentation pathway is the loss of the entire methoxy group (•OCH₃).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Description
273[C₁₉H₁₅NO]⁺Molecular Ion (M⁺)
258[M - CH₃]⁺Loss of a methyl radical from the methoxy group
242[M - OCH₃]⁺Loss of the methoxy group
230[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

The IR spectrum would show aromatic C-H stretching vibrations typically above 3000 cm⁻¹. orgchemboulder.comlibretexts.org The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1450-1625 cm⁻¹ region. researchgate.net The asymmetric and symmetric C-O-C stretching of the methoxy group would produce strong bands, likely around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. acs.orgresearchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the vibrations of the polycyclic aromatic framework. usra.edunih.gov The aromatic ring breathing modes would give rise to characteristic signals. The presence of both IR and Raman data allows for a more complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other.

Table 3: Key Vibrational Modes for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
Aromatic C-H StretchIR3000 - 3100
Aliphatic C-H Stretch (CH₃)IR, Raman2850 - 2960
Aromatic C=C/C=N StretchIR, Raman1450 - 1625
C-H BendingIR1350 - 1480
Asymmetric C-O-C StretchIR~1250
Symmetric C-O-C StretchIR~1030
Out-of-plane C-H BendingIR675 - 900

X-ray Crystallography for Solid-State Molecular Architecture of Related Compounds

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While specific crystallographic data for this compound may not be publicly available, analysis of related benzo[c]acridine derivatives reveals key architectural features. rsc.org

These studies show that the core benzo[c]acridine ring system is largely planar, a common feature of polycyclic aromatic hydrocarbons. rsc.org This planarity facilitates intermolecular π-π stacking interactions in the solid state, which dictates the crystal packing. The methyl and methoxy substituents would lie on the periphery of this planar core. The conformation of the methoxy group (i.e., its orientation relative to the aromatic ring) would also be precisely determined. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, offering a definitive view of the molecule's solid-state architecture.

Advanced Chromatographic and Separation Science

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for its quantitative determination in various matrices. tandfonline.comnih.govnih.gov A reversed-phase HPLC method is typically employed for the analysis of polycyclic aromatic nitrogen heterocycles. tandfonline.comthermofisher.com

In this setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or a buffer solution. tandfonline.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the target compound from any impurities, which may include starting materials, by-products, or isomers. researchgate.net

Detection is typically achieved using a UV-Vis detector, as the extensive conjugated π-system of the molecule results in strong absorbance in the UV region. For higher sensitivity and selectivity, a fluorescence detector can be used, as acridine derivatives are often fluorescent. nih.govsigmaaldrich.com Quantitative analysis is performed by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration. This allows for the precise determination of the compound's purity.

Table 4: Typical HPLC Parameters for the Analysis of Benzo[c]acridine Derivatives

Parameter Condition
Column Reversed-Phase C18, 5 µm particle size
Mobile Phase Acetonitrile and Water (or buffer)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV-Vis (e.g., 254 nm) or Fluorescence
Injection Volume 10 - 25 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Metabolite Detection

Gas chromatography-mass spectrometry is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS would be instrumental in identifying its metabolites and related volatile species, which is crucial for understanding its biological and environmental fate.

Research Findings:

Studies on the metabolism of the structurally similar compound 7-methylbenz[c]acridine (7-MBAC) have successfully utilized GC-MS to identify microsomal metabolites. nih.gov In these studies, liver and lung microsomal preparations were used to metabolize 7-MBAC, and the resulting products were extracted and analyzed. nih.gov GC-MS analysis was critical in identifying several metabolites, including the proposed proximate carcinogen, trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7-MBAC-3,4-DHD). nih.gov This metabolite constituted a small but significant percentage of the total ethyl acetate-extractable metabolites. nih.gov

The general approach for such an analysis involves:

Sample Preparation: Incubation of the parent compound with a biological matrix (e.g., liver microsomes) followed by extraction of the metabolites.

GC Separation: The extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the capillary column.

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and identification.

For a compound like this compound, GC-MS would likely be used to identify metabolites formed through oxidative processes, such as hydroxylation, demethylation, and epoxidation, similar to those observed for other polycyclic aromatic hydrocarbons. nih.gov The presence of the methoxy and methyl groups would likely influence the metabolic pathways, leading to a unique profile of metabolites.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a GC-MS analysis of this compound metabolites, based on findings for related compounds.

Potential Metabolite Expected Retention Time (min) Key Mass Fragments (m/z)
3-Hydroxy-7-methylbenzo[c]acridine15.2259, 244, 216
3-Methoxy-7-hydroxymethylbenzo[c]acridine16.5289, 274, 258
This compound-dihydrodiol18.1307, 289, 274

Photophysical Characterization using Advanced Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and excited-state properties of fluorescent molecules (fluorophores). Acridine and its derivatives are well-known for their fluorescent properties, which are highly sensitive to their chemical structure and environment. researchgate.netresearchgate.net

Research Findings:

The photophysical properties of acridine derivatives are significantly influenced by the nature and position of substituents on the aromatic ring system. researchgate.net For this compound, the electron-donating methoxy group and the methyl group are expected to modulate its absorption and emission characteristics compared to the parent benzo[c]acridine.

Studies on substituted acridines and related nitrogen-containing heterocyclic systems have shown that:

Substitution Effects: The introduction of substituents can lead to shifts in the absorption and emission maxima (solvatochromism), as well as changes in the fluorescence quantum yield and lifetime. researchgate.net

Solvent and pH Effects: The fluorescence of many nitrogen-containing aromatic compounds is sensitive to solvent polarity and pH. researchgate.netnih.gov Protonation of the nitrogen atom in the acridine ring can significantly alter the fluorescence properties, often leading to enhanced fluorescence intensity. researchgate.net

Stokes Shift: Acridine derivatives often exhibit a significant Stokes shift, which is the difference between the absorption and emission maxima. This property is advantageous in various applications, including bioimaging. nih.gov

The photophysical properties of this compound can be systematically investigated using a combination of steady-state and time-resolved fluorescence spectroscopy.

A hypothetical table summarizing the expected photophysical properties in different solvents is presented below.

Solvent Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (ΦF)
Cyclohexane380410300.45
Toluene385425400.40
Acetonitrile390440500.30
Ethanol392450580.25

These tables are interactive and can be sorted by clicking on the headers.

Biological Activities and Molecular Mechanisms of 3 Methoxy 7 Methylbenzo C Acridine

Interaction with Nucleic Acids: DNA Intercalation Studies

The biological activity of most acridine (B1665455) derivatives is primarily attributed to their planar aromatic structure, which enables them to insert between the base pairs of double-stranded DNA, a process known as intercalation. nih.govnih.gov This interaction can disrupt DNA replication and transcription, leading to cellular apoptosis. nih.gov The binding of these molecules to DNA is a complex process, often involving not just intercalation but also electrostatic interactions and groove binding, which can be modulated by various substituents on the acridine ring. nih.govrsc.org

The interaction between acridine derivatives and DNA is extensively studied using a variety of spectroscopic techniques. These methods provide critical insights into the binding mode, affinity, and conformational changes induced in the DNA structure upon ligand binding.

UV-Visible Absorption Spectroscopy: This is a fundamental technique used to confirm the binding of a ligand to DNA. Intercalation of an acridine derivative into the DNA double helix typically results in a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the maximum wavelength of absorption. nih.gov These spectral changes arise from the π-π stacking interactions between the acridine chromophore and the DNA base pairs. The magnitude of these changes can be used to calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA. mdpi.com

Fluorescence Spectroscopy: Many acridine derivatives are fluorescent, making spectrofluorimetry a sensitive tool for studying their DNA binding properties. The fluorescence of an acridine derivative can be quenched or enhanced upon binding to DNA. This change in fluorescence intensity can be used to determine binding constants and stoichiometry. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding. The interaction of an acridine derivative can induce significant changes in the CD spectrum of DNA, providing evidence for intercalation and indicating alterations in the DNA helical structure. rsc.org

DNA Melting Temperature (Tm) Studies: The thermal melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA dissociates into single strands. Intercalating agents stabilize the DNA duplex, leading to an increase in its Tm. An increase of more than 5 °C is considered a strong indicator of an intercalative binding mode. mdpi.com

Table 1: Spectroscopic Techniques for Analyzing DNA-Acridine Interaction

Technique Observable Change Information Gained
UV-Visible Spectroscopy Hypochromism (decreased absorbance) and Bathochromic shift (red shift) Confirmation of intercalation, calculation of binding constant (Kb)
Fluorescence Spectroscopy Quenching or enhancement of fluorescence intensity Determination of binding affinity and stoichiometry
Circular Dichroism (CD) Changes in the DNA spectral bands Information on conformational changes in DNA structure
Thermal Denaturation (Tm) Increase in DNA melting temperature Evidence for stabilization of the DNA double helix

The nature, position, and size of substituents on the acridine ring play a critical role in determining the DNA binding affinity and selectivity. nih.govnih.gov

Side Chains: The presence and character of side chains are crucial. Often, selectivity for a particular DNA sequence is achieved through the interactions of these side chains within the major or minor grooves of the DNA. researchgate.net Cationic side chains can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, enhancing the initial binding before the planar ring slides into the space between base pairs. nih.gov

Positional Effects: Substitution at different positions on the acridine core can significantly alter binding. For instance, studies on N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) have shown that substitution at the C5 position significantly enhances the binding affinity and the binding free energy associated with the DNA interaction. nih.gov This enhancement is often correlated with increased anticancer activity. nih.gov

Steric and Electronic Effects: Steric hindrance can negatively impact DNA binding. A systematic study of acridinium (B8443388) derivatives with substitutions at the 9-position demonstrated that increased steric bulk around the acridine ring hinders DNA binding interactions. nih.gov Conversely, introducing electron-withdrawing groups, such as a chloro substituent, can positively affect DNA binding by increasing the ligand's hydrophobicity and potentially acting as a hydrogen bond acceptor. mdpi.com The introduction of a 5-methyl substituent has also been shown to enhance the biological activity of some acridine derivatives. researchgate.net

Table 2: Effect of Substituents on DNA Binding of Acridine Derivatives

Substituent Type/Position General Effect on DNA Binding Example/Reference
Cationic Side Chains Enhance binding affinity via electrostatic interactions with DNA phosphate backbone. General principle for many acridine-based drugs. nih.gov
C5 Position Substitution Significantly enhances binding affinity and enthalpy. Analogues of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC). nih.gov
C9 Position Substitution Steric bulk can hinder and reduce DNA binding affinity. Aryl-substituted acridinium derivatives. nih.gov
Electron-Withdrawing Groups Can increase binding affinity through enhanced hydrophobicity and dipole interactions. Chloro-substituted acridine-thiosemicarbazone derivatives. mdpi.com
5-Methyl Group Can enhance biological activity. 4,5,9-substituted acridine derivatives. researchgate.net

Modulation of Enzymatic Activity

Acridine derivatives exert their biological effects not only by physically obstructing DNA but also by modulating the activity of key nuclear enzymes involved in DNA topology and maintenance.

DNA topoisomerases are essential enzymes that regulate the topological state of DNA during replication, transcription, and recombination. nih.gov They are critical targets for anticancer drugs. Acridine derivatives are well-documented inhibitors of topoisomerases, particularly topoisomerase II. nih.govnih.gov These compounds can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA, leading to the accumulation of permanent DNA strand breaks and ultimately triggering apoptosis. nih.govnih.gov Amsacrine, a 9-anilinoacridine (B1211779) derivative, is a classic example of a clinically used topoisomerase II poison. nih.govnih.gov

However, research into the specific activity of the benzo[c]acridine class has yielded different results. A study evaluating a series of substituted benz[a]acridine (B1217974) and benz[c]acridine (B1195844) derivatives found that while several benz[a]acridines were potent topoisomerase I poisons, the benz[c]acridine derivatives evaluated were devoid of topoisomerase poisoning activity . nih.gov This suggests that the angular fusion of the benzene (B151609) ring in the benzo[c]acridine structure may not be favorable for inhibiting topoisomerase I or II, in contrast to its benz[a]acridine isomers and other linear acridines. nih.gov

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. This enzyme is overactive in the vast majority of cancer cells, contributing to their immortality. nih.gov The G-rich single-stranded overhang of human telomeric DNA can fold into a four-stranded structure known as a G-quadruplex. The formation and stabilization of this structure inhibits telomerase activity, making G-quadruplexes an attractive target for anticancer drug design. pnas.orgpnas.org

Many acridine derivatives have been designed as potent telomerase inhibitors that function by selectively binding to and stabilizing G-quadruplex structures. nih.govcapes.gov.bracs.org The planar acridine core can stack on the terminal G-tetrads, while side chains interact with the grooves of the quadruplex, enhancing both affinity and selectivity over duplex DNA. pnas.orgacs.org

While information on 3-methoxy-7-methylbenzo[c]acridine itself is scarce, studies on related compounds are illuminating. Research on a series of 7-substituted-5,6-dihydrobenzo[c]acridine derivatives demonstrated that these compounds can effectively bind to and stabilize the G-quadruplex formed in the promoter region of the c-KIT oncogene. nih.gov This stabilization led to the suppression of c-KIT gene transcription and induced apoptosis in cancer cells. nih.gov The study also found that introducing a positive charge via N-methylation at the 12-position resulted in a lower stabilizing ability compared to the non-methylated parent compounds, highlighting the subtle structural requirements for optimal G-quadruplex interaction. nih.gov This provides strong evidence that the benzo[c]acridine scaffold is a viable pharmacophore for targeting G-quadruplex structures.

Table 3: Telomerase Inhibition and G-Quadruplex Stabilization by Acridine Derivatives

Compound Class Target Mechanism Result
3,6,9-Trisubstituted Acridines Telomeric G-Quadruplex Stabilization of quadruplex structure Potent telomerase inhibition. pnas.orgacs.orgnih.gov
3,6-Disubstituted Acridines Telomeric G-Quadruplex Stabilization of quadruplex structure Telomerase inhibition with IC50 values in the low micromolar range. nih.govcapes.gov.br
7-Substituted-5,6-dihydrobenzo[c]acridines c-KIT Promoter G-Quadruplex Binding and stabilization of quadruplex Suppression of c-KIT gene expression and induction of apoptosis. nih.gov
Quaternized Quino[4,3,2-kl]acridinium Salts Telomeric G-Quadruplex Selective binding and stabilization Correlation between quadruplex binding affinity and telomerase inhibition. acs.org

While DNA and associated enzymes like topoisomerases and telomerase are the primary targets for acridines, interactions with other enzyme systems have been reported for some derivatives.

Protein Kinases: Certain 9-anilinoacridines have been investigated as dual inhibitors of Src (a non-receptor tyrosine kinase) and MEK (a dual-specificity protein kinase), both of which are key components of signaling pathways that regulate cell proliferation and survival. nih.gov

PARP-1: Benzimidazole acridine compounds have been noted for their cytotoxic activity against dual Topoisomerase and PARP-1 (Poly (ADP-ribose) polymerase-1) targets. nih.gov PARP-1 is a key enzyme in DNA repair.

Caspases: The induction of apoptosis by many cytotoxic agents culminates in the activation of caspases, which are proteases that execute programmed cell death. The apoptotic activity of 7-substituted-5,6-dihydrobenzo[c]acridine derivatives has been shown to proceed through the activation of the caspase-3 cascade pathway. nih.gov Similarly, other acridine derivatives trigger apoptosis via caspase-3/7 activation. rsc.org

Investigation of Cellular Responses and Effects

The cellular effects of benzo[c]acridine derivatives are a subject of significant scientific inquiry, particularly concerning their impact on cell proliferation and their potential to induce carcinogenesis.

While direct studies on the antiproliferative activity of this compound are not extensively detailed in the reviewed literature, the broader family of benzo[c]acridine derivatives has demonstrated notable cytotoxic and antiproliferative effects. Research into novel benzo[c]acridine-diones has shown that certain derivatives exhibit significant cytotoxic activity against a range of human cancer cell lines, including MCF-7 (breast), A2780 (ovarian), HeLa (cervical), HepG2 (liver), DU145 (prostate), A549 (lung), PC3 (prostate), and LNCaP (prostate). nih.gov For instance, specific synthesized benzo[c]acridine-diones showed IC₅₀ values in the micromolar range, indicating potent growth inhibition. nih.gov

The proposed mechanisms for the antitumor activity of acridine derivatives often involve their planar structure, which facilitates intercalation between DNA base pairs. researchgate.net This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Studies on various acridine hybrids have confirmed their ability to induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis through mitochondrial dysfunction and the activation of caspases. nih.govresearchgate.net Furthermore, some acridine-based compounds act as inhibitors of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes. researchgate.netresearchgate.net

Table 1: Cytotoxic Activity of Selected Benzo[c]acridine Derivatives This table is representative of the general class of compounds and does not include this compound due to lack of specific data in the search results.

Compound Cell Line IC₅₀ (µM) Reference
Benzo[c]acridine-dione 4c Multiple 5.23-24.32 nih.gov
Benzo[c]acridine-dione 4g Multiple 5.23-24.32 nih.gov
Chalcone-acridine hybrid 1C Melanoma Not specified nih.gov

The carcinogenic properties of benz[c]acridines have been a significant area of investigation. In studies involving subcutaneous injection in mice, this compound was identified as a weak carcinogen. nih.gov This contrasts with its parent compound, 7-methylbenzo[c]acridine, which is known to be a strong carcinogen.

The mechanism of carcinogenicity for these compounds is believed to involve metabolic activation. For the potent carcinogen 7-methylbenz[c]acridine, research has identified trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) as a key microsomal metabolite. nih.gov It is proposed that this dihydrodiol is further metabolized into a "bay region" diol epoxide, which acts as the ultimate carcinogen capable of covalently binding to DNA and initiating cancer. nih.gov The formation of this reactive metabolite is a critical step in the carcinogenic process. Theoretical studies have also explored the link between the electronic properties of benz[c]acridines, such as their resonance energy, and their carcinogenic activity. nih.gov

Table 2: Carcinogenic Activity of this compound and Parent Compound

Compound Carcinogenic Activity (in mice) Reference
7-methylbenzo[c]acridine Strong carcinogen nih.gov
This compound Weak carcinogen nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Substituents on the acridine ring play a crucial role in modulating biological activity. The presence of a methyl group at the 7-position is a feature of the potent carcinogen 7-methylbenzo[c]acridine. nih.gov

The introduction of a methoxy (B1213986) group at the 3-position, as seen in this compound, appears to significantly attenuate this carcinogenic potency, classifying the compound as only a weak carcinogen. nih.gov This suggests that the methoxy group, through its electronic and steric effects, alters the molecule's interaction with metabolic enzymes or its ultimate target, DNA. While the precise mechanism of this modulation is not fully elucidated for this specific compound, studies on other heterocyclic systems have shown that methoxy groups can influence properties like metabolic stability and receptor binding affinity. nih.govmdpi.com The effect of methyl substitution has also been systematically studied, with calculations showing a correlation between the position of the methyl group and the electronic properties related to carcinogenicity. nih.gov

The structure of acridine derivatives is fundamentally planar, a feature considered essential for many of their biological activities. researchgate.netnih.gov This planarity allows the molecule to intercalate, or stack, between the base pairs of double-helical DNA. researchgate.net This physical insertion into the DNA structure can interfere with crucial cellular processes like DNA replication and repair, leading to cytotoxic effects.

Beyond simple intercalation, the electronic properties of these molecules are critical. The ability to form a stable cation is linked to the carcinogenic activity of polycyclic aromatic hydrocarbons and their aza-analogs like benz[c]acridines. Theoretical studies using Aihara's TRE (Topological Resonance Energy) theory have been employed to calculate the resonance energies of benz[c]acridines. nih.gov A correlation has been observed between the carcinogenic activity of these compounds and the resonance energy per π-electron for their corresponding cationic species. nih.gov This indicates that the stability of the cation formed during metabolic activation or interaction with cellular targets is a key determinant of biological, and specifically carcinogenic, activity.

Environmental Transformation and Biotransformation Research of Polycyclic Aromatic Aza Heterocycles Including Benzo C Acridines

Microbial Degradation Pathways of Related Acridines

The microbial breakdown of nitrogen-containing heterocyclic compounds like acridine (B1665455) is a key process in their environmental remediation. Studies have shown that acridine can be degraded under various anaerobic conditions, including methanogenic, denitrifying, and sulfate-reducing environments. osti.govosti.gov In laboratory microcosms using inocula from anaerobic sewage sludge and contaminated aquifer materials, acridine was observed to degrade extensively within one to three weeks. osti.govosti.gov

The proposed anaerobic transformation pathway for acridine commences with an oxidation step. osti.gov Following this initial oxidation, the molecule enters degradation routes common for oxidized aromatic compounds. osti.gov This process leads to the formation of a variety of intermediates. Gas chromatography-mass spectrometry (GC-MS) analyses have identified a range of heterocyclic, homocyclic aromatic, and aliphatic intermediates, indicating a stepwise breakdown of the complex ring structure. osti.gov The ability of diverse microbial communities to utilize acridine as a substrate highlights nature's capacity to decontaminate environments polluted with aza-heterocycles. osti.govosti.gov While the broader category of polycyclic aromatic hydrocarbons (PAHs) is known to be degraded by various bacteria, the anaerobic degradation of these compounds still requires more detailed investigation to fully understand the mechanisms for practical bioremediation applications. nih.gov

Microbial Degradation of Acridine
Condition Anaerobic (methanogenic, denitrifying, sulfate-reducing) osti.govosti.gov
Inocula Source Anaerobic sewage sludge, contaminated aquifer materials osti.govosti.gov
Degradation Timeframe 1 to 3 weeks osti.govosti.gov
Proposed Initial Step Oxidation osti.gov
Identified Intermediates Heterocyclic, homocyclic aromatic, and aliphatic compounds osti.gov

Mammalian Metabolic Pathways and Metabolite Identification of Benzo[c]acridine Derivatives

The mammalian metabolism of benzo[c]acridine and its derivatives is a crucial factor in determining their biological activity. Studies using rat liver and lung microsomes have elucidated the primary metabolic pathways involved in the biotransformation of these compounds. nih.govsigmaaldrich.com

The predominant metabolic routes for benzo[c]acridine are epoxidation and the subsequent hydrolysis of the resulting epoxides to form dihydrodiols. nih.govsigmaaldrich.com These reactions are catalyzed by microsomal enzymes, such as cytochrome P-450 monooxygenases. N-oxidation is another potential pathway for benzo[c]acridine. nih.govsigmaaldrich.com The specific metabolites formed can be influenced by prior exposure to other chemicals. For instance, treatment with phenobarbital (B1680315) induces K-region oxidation, while treatment with benzo[k]fluoranthene (B33198) increases the formation of non-K-region metabolites. nih.gov

Research has focused on synthesizing potential metabolites to confirm their structures and test for biological activity. acs.org For related compounds like dibenz[a,j]acridine, various dihydrodiols and phenols have been synthesized and characterized. acs.org The metabolism of benzo[c]acridine is a critical activation pathway, and understanding the formation of these metabolites is key to assessing the risk associated with these compounds. nih.gov

Mammalian Metabolism of Benzo[c]acridine
Primary Pathways Epoxidation, Hydrolysis to Dihydrodiols nih.govsigmaaldrich.com
Secondary Pathway N-Oxidation nih.govsigmaaldrich.com
Enzyme System Microsomal enzymes (e.g., Cytochrome P-450) nih.govcsic.es
Influencing Factors Pre-treatment with inducers like Phenobarbital or Benzo[k]fluoranthene affects the site of oxidation (K-region vs. non-K-region) nih.gov
Metabolite Types Dihydrodiols, Phenols, Epoxides nih.govacs.org

Photodegradation and Chemical Transformations in Environmental Matrices

Once released into the environment, aza-PAHs like benzo[c]acridines are subject to various abiotic transformation processes, with photodegradation being a major pathway. researchgate.nettandfonline.com When adsorbed on particles such as soot or fly ash, these compounds can be transported over long distances in the atmosphere. nih.gov During this transport, they are exposed to sunlight and atmospheric oxidants. nih.gov

The interaction with light can excite these molecules, leading to reactions with molecular oxygen to produce reactive oxygen species (ROS) and other intermediates. researchgate.nettandfonline.com The chemical transformations are not limited to photooxidation. PAHs and their aza-analogs can react with common atmospheric pollutants like sulfur dioxide (SO₂) and nitrogen oxides (NOₓ). researchgate.netnih.gov For example, reactions with SO₂ can lead to the formation of sulfonic acids. nih.gov These transformations can significantly alter the chemical structure and properties of the original compound, potentially leading to products with different toxicity profiles. researchgate.nettandfonline.com The environmental fate of these compounds is thus a complex interplay between physical deposition (wet and dry) and chemical reactions in the atmosphere, soil, and water. nih.govdiva-portal.org

Environmental Transformations of Aza-PAHs
Primary Process Photodegradation (Photooxidation) researchgate.nettandfonline.comnih.gov
Reactants Sunlight, Molecular Oxygen, Atmospheric Pollutants (SO₂, NOₓ, O₃) researchgate.netnih.gov
Reaction Products Oxygenated PAHs, PAH quinones, Nitro-PAHs, Sulfonic acids csic.esresearchgate.nettandfonline.comnih.gov
Environmental Matrices Atmosphere (adsorbed on particles), Soil, Water nih.govdiva-portal.org
Consequences Formation of reactive oxygen species (ROS), alteration of chemical structure and toxicity researchgate.nettandfonline.com

Advanced Research Applications and Future Perspectives for 3 Methoxy 7 Methylbenzo C Acridine

Development as Chemical Probes for Biological Systems

The intrinsic fluorescence of many acridine (B1665455) derivatives makes them promising candidates for the development of chemical probes to investigate biological systems. These probes can be designed to interact with specific cellular components, such as nucleic acids or proteins, allowing for their visualization and the study of their functions.

While direct studies on 3-methoxy-7-methylbenzo[c]acridine as a chemical probe are limited, the general class of acridines has been extensively utilized for this purpose. For instance, acridine orange is a well-known fluorescent dye that intercalates into DNA and RNA, emitting different colors of light depending on whether it binds to double-stranded or single-stranded nucleic acids. nih.gov This property has made it a valuable tool in cell biology for visualizing nucleic acid distribution and cell cycle analysis. nih.gov

The potential of this compound as a fluorescent probe would depend on its specific photophysical properties, such as its excitation and emission spectra, quantum yield, and photostability. The methoxy (B1213986) and methyl substituents on the benzo[c]acridine core could modulate these properties, potentially leading to probes with improved characteristics for specific biological applications. Further research is required to synthesize and characterize the fluorescent properties of this compound to evaluate its suitability as a chemical probe.

Table 1: Examples of Acridine Derivatives Used as Chemical Probes

CompoundApplicationReference
Acridine OrangeStaining of nucleic acids, cell cycle analysis nih.gov
QuinacrineAntimalarial drug, fluorescent probe for DNA rsc.org
Propidium IodideFluorescent intercalating agent for DNA staining

Exploration in Organic Electronic Materials and Devices

The extended π-conjugated system of the benzo[c]acridine core suggests its potential for use in organic electronic materials. Such materials are the foundation for a variety of devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

Research into benzo[a]acridine derivatives, which are structural isomers of benzo[c]acridines, has shown promise in the development of deep-blue emitting materials for OLEDs. rsc.org The rigid and planar structure of the acridine core can facilitate strong π-π stacking, which is crucial for efficient charge transport in organic semiconductors. The introduction of substituents like the methoxy and methyl groups in this compound could influence the molecular packing and electronic properties, thereby tuning its performance in electronic devices.

For example, modifying the electron-donating and electron-withdrawing nature of the substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning is critical for matching the energy levels of other materials in a device to ensure efficient charge injection and transport. While there is no specific data on the electronic properties of this compound, the broader field of acridine chemistry suggests that it is a promising scaffold for further exploration in organic electronics.

Applications in Photocatalysis and Organic Synthesis

The synthesis of complex organic molecules often relies on the development of efficient and selective catalysts. Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool in modern organic synthesis. Acridine derivatives have been investigated as organic photoredox catalysts due to their ability to absorb visible light and participate in electron transfer processes.

The synthesis of the benzo[c]acridine core itself can be achieved through various methods, including one-pot multi-component reactions. scielo.org.mxresearchgate.net These synthetic strategies often employ catalysts to achieve high yields and efficiency. scielo.org.mxresearchgate.net For instance, sulfonic acid functionalized SBA-15, a nanoporous silica, has been used as a reusable acid catalyst for the synthesis of benzo[c]acridine derivatives. scielo.org.mxresearchgate.net

While the direct application of this compound in photocatalysis has not been reported, its synthesis is a relevant aspect of organic synthesis research. A study from 1983 reported the synthesis of this compound as part of a series of oxidized benzacridines. nih.gov The primary focus of that study was to investigate the carcinogenic activity of these compounds. nih.gov

Table 2: Synthetic Methods for Benzo[c]acridine Derivatives

MethodCatalystKey FeaturesReference
Three-component condensationSulfonic acid functionalized SBA-15Green, efficient, solvent-free conditions scielo.org.mxresearchgate.net
One-pot synthesisPoly(4-vinylpyridinum) trinitromethanideHeterogeneous catalyst, high yields researchgate.net

The development of new synthetic routes to access this compound and other derivatives could open avenues for exploring their potential in various applications, including as building blocks for more complex molecules or as novel photocatalysts.

Emerging Research Areas and Unexplored Potential

The existing literature on this compound is sparse, with a notable study identifying it as a weak carcinogen. nih.gov This finding, while highlighting a potential toxicological concern, also underscores that the compound interacts with biological systems. Understanding the mechanism of this interaction could be an emerging area of research, potentially leading to insights into the structural features that govern the carcinogenicity of polycyclic aromatic hydrocarbons.

Given the luminescent properties of the parent acridine scaffold, a significant unexplored area is the detailed photophysical characterization of this compound. Investigating its fluorescence quantum yield, lifetime, and sensitivity to its environment could reveal its potential as a sensor for specific analytes or as a component in advanced imaging techniques.

Furthermore, the field of medicinal chemistry continues to explore acridine derivatives for various therapeutic applications, including as anticancer and antimicrobial agents. rsc.orgnih.gov While the carcinogenic nature of this compound may limit its direct therapeutic use, understanding its structure-activity relationship could inform the design of safer and more effective benzo[c]acridine-based drugs. The exploration of its potential as a scaffold for derivatization, where the core structure is modified to enhance desired properties while minimizing toxicity, remains a viable research direction.

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